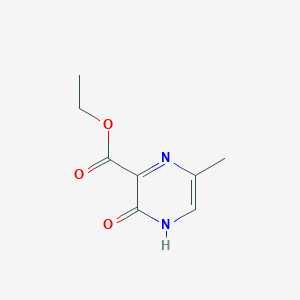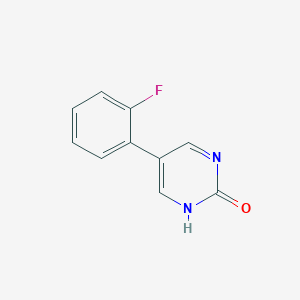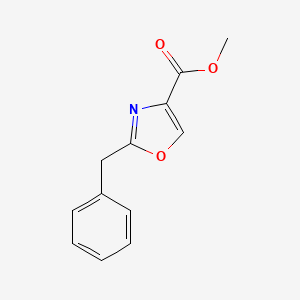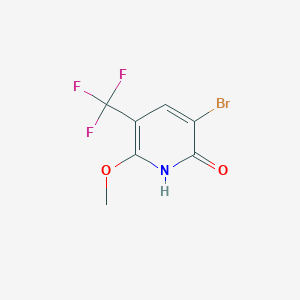
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and food industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-hydroxy-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-6-methylpyrazine-2-carboxylate.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also exhibit antimicrobial activity by disrupting the cell membrane integrity of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-6-methylpyrazine: A related compound with similar structural features but lacking the ester and hydroxyl groups.
3-Hydroxy-2-methylpyrazine: Similar in structure but differs in the position of the hydroxyl group.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Another pyrazine derivative with different substituents and biological activities.
Uniqueness
Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and hydroxyl groups make it versatile for various chemical reactions and applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl 5-methyl-2-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)9-4-5(2)10-6/h4H,3H2,1-2H3,(H,9,11) |
Clave InChI |
CVOUZXIUDQVWKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CNC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B11723321.png)
![(3R)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B11723322.png)






![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)
